molecular formula C12H12N+ B1210433 Cyperquat CAS No. 48134-75-4

Cyperquat

Cat. No.: B1210433
CAS No.: 48134-75-4
M. Wt: 170.23 g/mol
InChI Key: FMGYKKMPNATWHP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of MPP+ involves the methylation of 4-phenylpyridine. One common method is the reaction of 4-phenylpyridine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

C11H9N+CH3IC12H12N++I\text{C}_{11}\text{H}_{9}\text{N} + \text{CH}_3\text{I} \rightarrow \text{C}_{12}\text{H}_{12}\text{N}^+ + \text{I}^- C11​H9​N+CH3​I→C12​H12​N++I−

In industrial settings, the production of MPP+ may involve more efficient and scalable methods, but the fundamental reaction remains similar. The compound is typically isolated as its chloride salt for ease of handling and storage .

Chemical Reactions Analysis

MPP+ undergoes several types of chemical reactions, including:

    Oxidation: MPP+ can be oxidized to form various by-products, although this reaction is less common in biological systems.

    Reduction: MPP+ is relatively stable and does not readily undergo reduction under normal conditions.

    Substitution: MPP+ can participate in nucleophilic substitution reactions, particularly with nucleophiles that can attack the positively charged nitrogen atom.

Common reagents and conditions used in these reactions include strong bases for deprotonation and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

MPP+ has several scientific research applications, particularly in the study of Parkinson’s disease. It is used to create animal models of Parkinson’s disease by inducing neurotoxicity in dopaminergic neurons. This allows researchers to study the mechanisms of neurodegeneration and test potential therapeutic interventions .

In addition to its use in Parkinson’s disease research, MPP+ is also used in studies of mitochondrial function and oxidative stress. By inhibiting complex I of the mitochondrial electron transport chain, MPP+ provides a tool for investigating the role of mitochondria in cellular energy production and apoptosis .

Mechanism of Action

MPP+ exerts its effects by selectively targeting dopaminergic neurons in the substantia nigra. It is taken up by the dopamine transporter into these neurons, where it accumulates in the mitochondria. Once inside the mitochondria, MPP+ inhibits complex I of the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) production . This results in oxidative stress, mitochondrial dysfunction, and ultimately, cell death .

Comparison with Similar Compounds

MPP+ is structurally similar to other neurotoxic compounds such as paraquat and salsolinol. Paraquat, like MPP+, is a positively charged molecule that can induce oxidative stress and mitochondrial dysfunction. paraquat is primarily used as an herbicide and has a different mechanism of action .

Salsolinol is another compound that has been studied for its neurotoxic effects. It is a dopamine derivative that has been proposed as a potential contributor to Parkinson’s disease. Unlike MPP+, salsolinol is not taken up by the dopamine transporter and does not specifically target dopaminergic neurons .

Similar Compounds

  • Paraquat
  • Salsolinol
  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

These compounds share some structural similarities with MPP+ but differ in their specific mechanisms of action and applications .

Properties

IUPAC Name

1-methyl-4-phenylpyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N/c1-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10H,1H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGYKKMPNATWHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

39794-99-5 (chloride)
Record name Cyperquat [ANSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048134754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4058106
Record name Cyperquat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

48134-75-4
Record name 1-Methyl-4-phenylpyridinium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=48134-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyperquat [ANSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048134754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyperquat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYPERQUAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R865A5OY8J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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